molecular formula C9H8F3N3 B13719074 5-(1-Methylpyrrol-2-yl)-3-(trifluoromethyl)pyrazole

5-(1-Methylpyrrol-2-yl)-3-(trifluoromethyl)pyrazole

Cat. No.: B13719074
M. Wt: 215.17 g/mol
InChI Key: HCCZFKWFTRGLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Methylpyrrol-2-yl)-3-(trifluoromethyl)pyrazole is a heterocyclic compound that features both a pyrazole and a pyrrole ring. The presence of a trifluoromethyl group makes it particularly interesting for various chemical applications due to its electron-withdrawing properties. This compound is of significant interest in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylpyrrol-2-yl)-3-(trifluoromethyl)pyrazole typically involves the reaction of 1-methylpyrrole with a trifluoromethyl-substituted pyrazole precursor. One common method involves the use of a Rhodium (III) catalyst to facilitate the C-H bond functionalization of the pyrrole ring . The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening methods can optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylpyrrol-2-yl)-3-(trifluoromethyl)pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, 5-(1-Methylpyrrol-2-yl)-3-(trifluoromethyl)pyrazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various enzymes and receptors makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism of action of 5-(1-Methylpyrrol-2-yl)-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets by increasing the compound’s lipophilicity. This allows it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Methylpyrrol-2-yl)-3-(trifluoromethyl)pyrimidine
  • 5-(1-Methylpyrrol-2-yl)-3-(trifluoromethyl)benzene

Uniqueness

Compared to similar compounds, 5-(1-Methylpyrrol-2-yl)-3-(trifluoromethyl)pyrazole is unique due to its dual ring structure, which provides a balance of stability and reactivity. The presence of the trifluoromethyl group further enhances its chemical properties, making it more versatile for various applications.

Properties

IUPAC Name

3-(1-methylpyrrol-2-yl)-5-(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c1-15-4-2-3-7(15)6-5-8(14-13-6)9(10,11)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCZFKWFTRGLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NNC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.